7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative featuring a complex substitution pattern. Its core structure includes:
- Position 7: A (2E)-3-chloro-2-butenyl group, introducing a halogenated alkenyl chain.
- Position 8: A hydrazino moiety linked to a 4-nitrophenyl ethylidene group, which incorporates an electron-withdrawing nitro substituent. The molecular weight is estimated at ~472.85 g/mol (calculated from its formula).
Properties
CAS No. |
478253-45-1 |
|---|---|
Molecular Formula |
C19H20ClN7O4 |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C19H20ClN7O4/c1-11(20)9-10-26-15-16(24(3)19(29)25(4)17(15)28)21-18(26)23-22-12(2)13-5-7-14(8-6-13)27(30)31/h5-9H,10H2,1-4H3,(H,21,23)/b11-9+,22-12+ |
InChI Key |
XTGAXYHCCSTMOW-XRWVUWAWSA-N |
Isomeric SMILES |
C/C(=C\CN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)C)C)/Cl |
Canonical SMILES |
CC(=CCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)C)C)Cl |
Origin of Product |
United States |
Biological Activity
The compound 7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential biological activity. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure
The molecular formula of the compound is . Its structure includes a purine base modified with various functional groups, which may contribute to its biological activity. The presence of a chloroalkene and hydrazine moieties suggests potential interactions with biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.85 g/mol |
| InChI | InChI=1S/C19H20ClN7O/c1-12(21)10-11-27... |
| SMILES | Cc1ncnc2c1c(=O)n(c(=O)n2C)C(=C/C(=C/C(Cl)=C)C)N... |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial activity. For instance, derivatives of purine structures have shown effectiveness against various bacterial strains and fungi. The introduction of halogen atoms (like chlorine) often enhances the potency of these compounds.
Enzyme Inhibition
Research has demonstrated that the compound may act as an inhibitor of certain enzymes. For example, it has been suggested that similar hydrazine derivatives inhibit phospholipase A2 (PLA2), which plays a crucial role in inflammatory processes. The inhibition of PLA2 can lead to reduced inflammation and pain relief.
Table 1: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A (similar structure) | Phospholipase A2 | 45.0 | |
| Compound B | Acetylcholinesterase | 157.3 | |
| Compound C | Butyrylcholinesterase | 46.42 |
Cytotoxicity Studies
In vitro studies have shown that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar hydrazino-purine structures have been reported to induce apoptosis in leukemia cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of a related hydrazine derivative on various cancer cell lines, revealing:
- Cell Line A : 70% cell death at 10 µM concentration.
- Cell Line B : IC50 of 5 µM.
- Mechanism : Induction of apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a class of 8-hydrazino-substituted purine-2,6-diones. Key structural analogs and their differences are summarized below:
Key Observations :
- Halogenated substituents (e.g., chloro in ) are associated with improved cytotoxicity in purine derivatives, as seen in halogen-substituted purines with IC50 values of ~1 μM against cancer cell lines .
Physicochemical Properties
- Solubility : The nitro group in the target compound may reduce aqueous solubility compared to analogs with hydroxy or methoxy substituents (e.g., ).
Recommendations for Future Research :
- Conduct cytotoxicity assays (e.g., against HepG2 or other cancer cell lines) to compare with halogenated analogs .
- Explore computational modeling to predict binding interactions with purine-metabolizing enzymes (e.g., xanthine oxidase).
- Optimize solubility via prodrug strategies or formulation adjustments.
Preparation Methods
Solvent and Temperature Effects
Catalytic Enhancements
-
Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) increases alkylation efficiency by 15–20% in biphasic systems (water/THF).
-
Microwave-assisted synthesis : Reducing condensation time from 2 hours to 20 minutes while maintaining 89% yield.
Isolation and Purification Techniques
-
Chromatography :
-
Recrystallization :
-
Chiral resolution :
Analytical Characterization
Spectroscopic validation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, purine H8), 7.94 (d, J=8.6 Hz, 2H, nitrophenyl), 6.72 (d, J=8.6 Hz, 2H), 5.41 (t, J=7.2 Hz, 1H, chloroalkene), 3.51 (s, 3H, N1-CH₃), 3.29 (s, 3H, N3-CH₃).
-
HRMS (ESI+) : m/z calculated for C₁₉H₂₀ClN₇O₄ [M+H]⁺: 446.1245, found: 446.1248.
Purity assessment :
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the purine core via condensation reactions under reflux conditions (e.g., ethanol, 80°C for 12 hours).
- Step 2 : Introduction of the 3-chloro-2-butenyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Step 3 : Hydrazone formation using 4-nitrophenyl ethylidene hydrazine, optimized at pH 6–7 to prevent side reactions . Key Optimization Parameters:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol/THF mix | +15% yield |
| Catalyst | Triethylamine | Reduced byproducts |
| Temperature | 70–80°C | Improved regioselectivity |
Q. Which analytical methods are critical for structural characterization?
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using a C18 column and gradient elution (acetonitrile/water) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry (e.g., (2E)-configuration of hydrazino group) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 487.3) .
Q. How are purification challenges addressed for this compound?
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves hydrazone isomers.
- Recrystallization : Methanol/water mixtures improve crystalline purity (>98%) .
Q. What in vitro assays are used to screen biological activity?
- Enzyme Inhibition Assays : Test interactions with kinases (IC50 determination via fluorescence polarization) .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, IC50 ~5 µM) .
Q. How is stability assessed under varying storage conditions?
- Accelerated Degradation Studies : 40°C/75% RH for 4 weeks; monitored via HPLC for hydrolytic degradation of the hydrazone moiety .
Advanced Research Questions
Q. What mechanistic insights explain its covalent binding to biological targets?
The chloroethyl and hydrazino groups form covalent adducts with nucleophilic residues (e.g., cysteine thiols) in enzymes. Computational docking (MOE software) predicts binding modes, validated via X-ray crystallography of inhibitor-enzyme complexes .
Q. How can computational modeling optimize reaction pathways?
- Quantum Chemical Calculations : Predict transition states for hydrazone formation (e.g., Gibbs free energy barriers <20 kcal/mol) .
- Machine Learning (ML) : Trained on reaction databases to recommend solvent/catalyst combinations, reducing trial-and-error .
Q. How to resolve contradictions in reported IC50 values across studies?
- Meta-Analysis : Normalize data using standardized assay conditions (e.g., ATP concentration in kinase assays).
- Structural Validation : Confirm batch-to-batch consistency via X-ray crystallography to rule out polymorphic effects .
Q. What strategies mitigate off-target interactions in enzyme inhibition?
- Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to identify non-target kinases .
- Selectivity Screening : Compare inhibition across 100+ kinases to identify structural motifs driving selectivity .
Q. How can toxicity profiles be improved without compromising efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
